4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride
Description
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-16-11-7-10(8-12(9-11)17-2)13(15)3-5-14-6-4-13;/h7-9,14-15H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMYGPHKDMWNPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2(CCNCC2)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride typically involves the reaction of 3,5-dimethoxybenzaldehyde with piperidine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired piperidinol compound. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Alkylation Reactions
The hydroxyl group undergoes nucleophilic substitution under basic conditions. In Example 6 of US3438991A , the free base reacts with γ-chlorobutyrophenone in anhydrous toluene at 100°C for 70 hours, yielding 1-(γ-benzoylpropyl)-4-(2,5-dimethoxyphenyl)piperidin-4-ol hydrochloride (m.p. 218–218.6°C) after HCl treatment. Key conditions include:
| Reagent | Solvent | Catalyst | Temperature | Product Yield |
|---|---|---|---|---|
| γ-Chlorobutyrophenone | Toluene | KI/K₂CO₃ | 100°C | Not reported |
The reaction proceeds via SN2 mechanism , with the hydroxyl oxygen acting as a nucleophile .
Salt Formation and Stability
The hydrochloride salt forms through direct treatment with HCl gas. In Example 14 , the free base suspended in diisopropyl ether reacts with HCl gas to precipitate the salt. Recrystallization from acetone/2-propanol yields a stable crystalline product (m.p. 180–181.8°C).
Key properties :
-
Solubility : Highly soluble in polar solvents (e.g., water, ethanol) due to ionic interactions .
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Stability : Resists hydrolysis under ambient conditions but decomposes above 200°C .
Aromatic Methoxy Groups
The 3,5-dimethoxyphenyl moiety may undergo:
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Demethylation : Under strong acidic conditions (e.g., HBr/AcOH) .
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Electrophilic Substitution : Directed by methoxy groups (e.g., nitration at para positions) .
Piperidine Ring
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N-Alkylation : The secondary amine (after deprotonation) reacts with alkyl halides (e.g., benzyl chloride) in acetonitrile/K₂CO₃.
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Oxidation : The hydroxyl group resists oxidation under mild conditions but may form ketones with strong oxidants (e.g., KMnO₄) .
Comparative Reactivity Table
The table below contrasts reactivity with structurally similar compounds :
Mechanistic Insights
Scientific Research Applications
Chemistry
4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride serves as a building block in organic synthesis. It is utilized in the development of complex organic molecules due to its unique structure and reactivity profile.
Biological Research
The compound has been investigated for its potential biological activities:
- Enzyme Inhibition: Studies suggest it may inhibit certain enzymes, contributing to its therapeutic potential.
- Receptor Binding: The compound's interaction with various neurotransmitter receptors is under exploration, particularly in relation to neurological disorders.
Medicinal Chemistry
Research indicates that this compound may have therapeutic effects in treating conditions such as:
- Neurological Disorders: Its mechanism of action involves modulation of neurotransmitter systems, making it a candidate for further investigation in diseases like schizophrenia and depression.
- Cancer Therapy: Preliminary studies suggest potential anticancer activity through mechanisms involving apoptosis induction in specific cancer cell lines .
Study on Neurological Effects
A study published in MDPI highlighted the potential of piperidine derivatives in treating Alzheimer’s disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . The introduction of a piperidine moiety was shown to enhance brain exposure of the resulting inhibitors.
Cancer Research
Research indicates that derivatives of piperidine exhibit promising cytotoxicity against various cancer cell lines. A specific study demonstrated that compounds similar to this compound showed enhanced activity against FaDu hypopharyngeal tumor cells compared to established drugs like bleomycin .
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Core Structure | Key Substituents | Water Solubility |
|---|---|---|---|---|---|
| 4-(3,5-Dimethoxyphenyl)piperidin-4-ol HCl* | C₁₃H₂₀ClNO₃ | ~285.8 (est.) | Piperidine | 3,5-Dimethoxyphenyl, -OH | Likely moderate (HCl salt) |
| 4-(Diphenylmethoxy)piperidine HCl [1,3–8] | C₁₈H₂₁ClNO | 303.83 | Piperidine | Diphenylmethoxy | Unknown |
| Pexidartinib HCl [2] | C₂₀H₁₅ClF₃N₅·HCl | 454.28 | Pyrrolopyridine | Trifluoromethyl, pyrazolyl | Enhanced (HCl salt) |
| (3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid HCl [9] | C₁₄H₁₈ClNO₅ | 315.75 | Pyrrolidine | 3,5-Dimethoxyphenyl, -COOH | Likely high (acid + HCl salt) |
Notes:
- Core Structure Differences :
- Piperidine (6-membered ring) vs. pyrrolidine (5-membered) or pyrrolopyridine (fused rings) influence conformational flexibility and binding affinity to biological targets .
- The hydroxyl group in the target compound may improve hydrophilicity compared to the diphenylmethoxy substituent in 4-(Diphenylmethoxy)piperidine HCl .
Pharmacological and Therapeutic Potential
- Kinase Inhibition : Pexidartinib HCl is a dual inhibitor of c-FMS and c-KIT kinases, indicating that piperidine/pyrrolidine derivatives with aromatic substituents may target kinase pathways . The target compound’s 3,5-dimethoxyphenyl group could similarly interact with kinase ATP-binding pockets, though direct evidence is lacking.
- Acid Derivatives : The carboxylic acid group in the pyrrolidine analog [9] may confer distinct ionization properties, affecting bioavailability and target engagement compared to the hydroxyl group in the target compound .
Biological Activity
4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride is a piperidine derivative that has garnered attention due to its potential biological activities. This compound exhibits various pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a piperidine ring substituted with a 3,5-dimethoxyphenyl group. This structural feature is crucial for its biological activity, particularly in modulating neurotransmitter systems.
The primary mechanism of action for this compound involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. Research indicates that this compound acts as an agonist at the 5-HT2A receptor, which plays a significant role in various neurological processes including mood regulation and cognition .
Table 1: Structure-Activity Relationship (SAR) Insights
| Compound | 5-HT2A Agonist Activity | Notable Structural Features |
|---|---|---|
| 4-(3,5-Dimethoxyphenyl)piperidin-4-ol | High | Piperidine core with dimethoxy substitution |
| Analog A | Moderate | Lacks one methoxy group |
| Analog B | Low | Altered piperidine ring |
Neuroprotective Effects
Studies have shown that this compound exhibits neuroprotective properties. It has been demonstrated to protect neuronal cells against glutamate-induced toxicity in vitro . The compound's ability to modulate neurotransmitter systems may contribute to its neuroprotective effects.
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Preliminary studies suggest that it can inhibit pro-inflammatory cytokine production, thereby reducing inflammation in cellular models .
Antimicrobial Activity
There is emerging evidence that piperidine derivatives, including this compound, possess antimicrobial properties. In vitro tests indicate effectiveness against various bacterial strains, although further research is needed to confirm these findings and elucidate the mechanisms involved .
Case Study 1: Neuroprotection in SH-SY5Y Cells
In a study assessing the protective effects on SH-SY5Y neuronal cells, varying concentrations of the compound were tested. Results indicated a dose-dependent increase in cell viability under oxidative stress conditions. The compound showed significant neuroprotection at concentrations ranging from 10 μM to 50 μM .
Case Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory potential of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated a marked reduction in TNF-alpha and IL-6 levels when treated with this compound compared to controls .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Initial studies suggest that it has favorable absorption characteristics; however, further investigation into its metabolism and excretion pathways is necessary.
Q & A
Q. How can researchers accurately determine the purity of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride in synthetic batches?
- Methodological Answer: Purity analysis should combine high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. HPLC with UV detection (e.g., at 206 nm) provides quantitative purity assessment, while 1H NMR confirms structural integrity and detects residual solvents (e.g., acetone at 0.2% as noted in ). For trace impurities, LC/MS can identify molecular ions (e.g., [M+H]+ = 312.4 amu in ). Ensure calibration standards match the compound’s response factor.
Q. What storage conditions are recommended to maintain the stability of this hydrochloride salt?
- Methodological Answer: Store the compound in airtight, light-resistant containers at 2–8°C, away from moisture and heat sources (). Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) can predict shelf life. Avoid contact with strong oxidizers, as piperidine derivatives may decompose into hazardous byproducts like carbon monoxide ().
Q. Which spectroscopic techniques are most effective for structural elucidation?
- Methodological Answer: Use 1H/13C NMR to confirm the piperidine ring substitution pattern and methoxy group positioning. LC/MS validates molecular weight (e.g., reports [M+H]+ = 312.4 amu). For crystalline samples, X-ray diffraction resolves stereochemistry, though this requires high-purity material. Infrared (IR) spectroscopy can identify functional groups like hydroxyl or ammonium chloride stretches.
Advanced Research Questions
Q. How can enantiomeric resolution of piperidin-4-ol derivatives be achieved during synthesis?
- Methodological Answer: Enantiomer separation often employs chiral chromatography (e.g., Chiralpak® columns) or diastereomeric salt formation using resolving agents like tartaric acid. For example, highlights chiral centers in structurally related compounds, suggesting chiral HPLC as a viable method. Computational modeling (e.g., molecular docking) can predict enantiomer interactions with chiral stationary phases.
Q. What experimental designs assess the compound’s reactivity under varying pH conditions?
- Methodological Answer: Conduct pH-dependent stability studies by dissolving the compound in buffers (pH 1–13) and monitoring degradation via HPLC. For example, piperidine derivatives may undergo hydrolysis under acidic/basic conditions (). Kinetic analysis (Arrhenius plots) quantifies degradation rates. Mass spectrometry identifies degradation products (e.g., sulfoxides or sulfones from sulfonyl groups in ).
Q. How should researchers address conflicting solubility data reported in different solvents?
- Methodological Answer: Systematically test solubility in polar (water, methanol), nonpolar (hexane), and semi-polar (ethyl acetate) solvents under controlled temperatures. For example, notes limited solubility data for related compounds, so use standardized protocols (e.g., shake-flask method with UV quantification). Document solvent purity and temperature, as impurities or hygroscopic solvents can skew results.
Q. What computational approaches predict the compound’s binding affinity to biological targets?
- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like serotonin receptors, leveraging structural analogs (e.g., paroxetine derivatives in ). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., methoxy groups in ) with bioactivity. Validate predictions with in vitro assays (e.g., radioligand binding).
Safety and Handling
Q. What critical safety protocols apply when handling this compound in the lab?
- Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles ().
- Ventilation: Use fume hoods to avoid inhalation of fine particles ().
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste ().
- First Aid: For eye exposure, rinse with water for 15+ minutes (). If inhaled, move to fresh air and seek medical attention ().
Data Contradiction and Optimization
Q. How can conflicting reports about the compound’s thermal stability be resolved?
- Methodological Answer: Perform differential scanning calorimetry (DSC) to measure decomposition onset temperatures. Compare results with thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres ( notes thermal decomposition risks). Purity impacts stability; recrystallize the compound and repeat tests ( ).
Q. What strategies optimize the synthesis yield of this hydrochloride salt?
- Methodological Answer:
- Stepwise Monitoring: Use thin-layer chromatography (TLC) or in-situ IR to track intermediate formation (e.g., piperidin-4-ol intermediates in ).
- Acidification: Precipitate the hydrochloride salt by adding concentrated HCl to the free base in cold ethanol ().
- Purification: Recrystallize from ethanol/water mixtures to remove unreacted starting materials ( reports 99% purity after optimization).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
